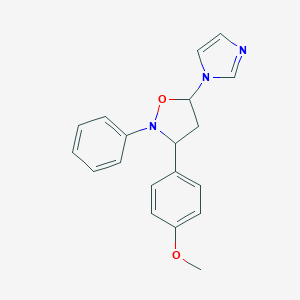
5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells (Wang et al., 2011). It is also thought to inhibit bacterial growth by interfering with the synthesis of bacterial cell walls (Zhang et al., 2015).
Biochemical and Physiological Effects:
Studies have shown that 5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine can induce changes in several biochemical and physiological processes. For example, it has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death (Wang et al., 2011). In addition, the compound has been shown to inhibit the formation of biofilms by bacteria, which are a major cause of antibiotic resistance (Zhang et al., 2015).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine is its potent activity against cancer cells and bacteria, making it a promising candidate for the development of new drugs. However, the compound has some limitations for lab experiments. For example, it is relatively unstable and can decompose over time, making it difficult to handle (Wang et al., 2011). In addition, the compound has been shown to exhibit some toxicity towards normal cells, which could limit its therapeutic potential (Zhang et al., 2015).
Zukünftige Richtungen
There are several future directions for research on 5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine. One area of interest is in the development of new drugs for the treatment of cancer and bacterial infections. Further studies are needed to fully understand the mechanism of action of the compound and to optimize its pharmacological properties. In addition, research is needed to investigate the potential of the compound for other applications, such as in agriculture or environmental remediation.
Conclusion:
In conclusion, 5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new drugs and applications based on its properties.
Synthesemethoden
The synthesis of 5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine involves the reaction of 4-methoxybenzaldehyde, phenylhydrazine, and ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization (Wang et al., 2011).
Wissenschaftliche Forschungsanwendungen
5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research is in the development of new drugs. The compound has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer (Wang et al., 2011). It has also been investigated for its potential as an antibacterial agent, with promising results against both Gram-positive and Gram-negative bacteria (Zhang et al., 2015).
Eigenschaften
Produktname |
5-Imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine |
|---|---|
Molekularformel |
C19H19N3O2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
5-imidazol-1-yl-3-(4-methoxyphenyl)-2-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C19H19N3O2/c1-23-17-9-7-15(8-10-17)18-13-19(21-12-11-20-14-21)24-22(18)16-5-3-2-4-6-16/h2-12,14,18-19H,13H2,1H3 |
InChI-Schlüssel |
AFTAGWUIMKVNOV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(ON2C3=CC=CC=C3)N4C=CN=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC(ON2C3=CC=CC=C3)N4C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)
![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)

![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)







![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)